molecular formula C8H6FNS B14765298 2-Fluoro-3-(methylthio)benzonitrile

2-Fluoro-3-(methylthio)benzonitrile

Cat. No.: B14765298
M. Wt: 167.21 g/mol
InChI Key: VXBIXXLDSSNYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-(methylthio)benzonitrile is a fluorinated aromatic nitrile derivative characterized by a methylthio (-SMe) substituent at the 3-position and a nitrile (-CN) group at the 1-position of the benzene ring. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals, similar to other benzonitrile derivatives .

Properties

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

IUPAC Name

2-fluoro-3-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H6FNS/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3

InChI Key

VXBIXXLDSSNYQV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(methylthio)benzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically starts with a fluorinated benzene derivative, such as 2-fluorobenzonitrile, which undergoes a substitution reaction with a methylthio group donor under appropriate conditions.

For example, the reaction can be carried out using a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(methylthio)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, catalytic hydrogenation

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzonitriles

Scientific Research Applications

2-Fluoro-3-(methylthio)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features may impart specific biological activities.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(methylthio)benzonitrile depends on its specific application

    Molecular Targets: Enzymes, receptors, or other proteins

    Pathways Involved: The compound may inhibit or activate specific pathways depending on its structure and the nature of its interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares 2-Fluoro-3-(methylthio)benzonitrile with structurally related nitriles:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound -F (2), -SMe (3), -CN (1) ~166.2 (estimated) High lipophilicity; potential drug intermediate Inferred
2-Fluoro-3-methylbenzonitrile -F (2), -Me (3), -CN (1) 135.14 Intermediate in organic synthesis
2-Fluoro-3-(methylamino)benzonitrile -F (2), -NHMe (3), -CN (1) 150.2 Lab reagent; discontinued commercial availability
4-Bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile -Br (4), -CF2H (3), -SMe (2), -CN (1) 278.12 High molecular weight; agrochemical research
Benzonitrile (parent compound) -CN (1) 103.12 Solvent; toxic (IDLH: 100 ppm)

Detailed Analysis

Electronic and Steric Effects

  • Methylthio (-SMe) vs. Methyl (-Me): The methylthio group in This compound is more polarizable than a methyl group, increasing electron density at the aromatic ring. This enhances reactivity in electrophilic substitution reactions compared to 2-Fluoro-3-methylbenzonitrile .
  • Fluorine Substituent: Fluorine’s electronegativity withdraws electron density, directing further substitutions meta/para to the nitrile group. This contrasts with 4-bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile , where bromine and difluoromethyl groups create steric hindrance .

Physicochemical Properties Lipophilicity: The methylthio group increases lipophilicity (logP) compared to the methyl or amino analogs, improving membrane permeability in bioactive molecules . Solubility: Nitriles generally exhibit low water solubility. The sulfur atom in this compound may slightly improve solubility in polar aprotic solvents (e.g., DMSO) compared to 2-Fluoro-3-methylbenzonitrile .

Applications in Synthesis

  • Pharmaceutical Intermediates: Methylthio-substituted nitriles are key in synthesizing heterocycles (e.g., pyrimidines in ) or kinase inhibitors. For example, 2-Chloro-4-fluoro-3-methylbenzonitrile (CAS 796600-15-2) is used in Claisen condensations to form diones for isoxazolone synthesis .
  • Agrochemicals: The methylthio group in 4-bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile suggests utility in fungicides or herbicides, leveraging sulfur’s bioactivity .

Toxicity and Safety

  • Nitriles like benzonitrile are acutely toxic (IDLH 100 ppm) due to cyanide release . While specific data for This compound is lacking, methylthio groups may mitigate toxicity compared to aliphatic nitriles but require careful handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.